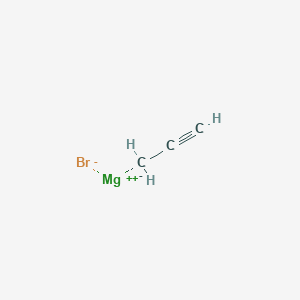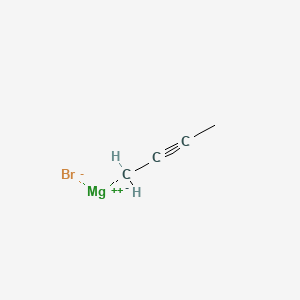
N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine
Descripción general
Descripción
N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine (known as Rasagiline) is a selective and irreversible monoamine oxidase-B (MAO-B) inhibitor that is used in the treatment of Parkinson's disease. It was first approved by the FDA in 2006 and is marketed under the brand name Azilect. The compound has been extensively studied for its therapeutic potential and has shown promising results in various preclinical and clinical trials.
Mecanismo De Acción
Rasagiline works by irreversibly inhibiting the N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine enzyme, which is responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, Rasagiline increases the levels of dopamine in the brain, which helps to improve the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
Rasagiline has been shown to increase the levels of dopamine in the brain, which helps to improve motor symptoms in Parkinson's disease. In addition, it has been shown to have neuroprotective effects, as it protects dopaminergic neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Rasagiline in lab experiments is its selectivity for the N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine enzyme. This allows researchers to study the specific effects of N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine inhibition on dopamine levels and Parkinson's disease symptoms. However, one limitation of using Rasagiline in lab experiments is its irreversible inhibition of the N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine enzyme, which can make it difficult to study the long-term effects of the drug.
Direcciones Futuras
There are several potential future directions for research on Rasagiline. One area of interest is its potential neuroprotective effects, as it has been shown to protect dopaminergic neurons from oxidative stress and apoptosis. Another area of interest is its potential use in combination with other drugs for the treatment of Parkinson's disease. Finally, there is also potential for the development of new N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine inhibitors based on the structure of Rasagiline.
Aplicaciones Científicas De Investigación
Rasagiline has been extensively studied for its potential therapeutic applications in Parkinson's disease. It has been shown to improve motor symptoms, reduce the need for levodopa, and delay disease progression. In addition, Rasagiline has been studied for its potential neuroprotective effects, as it has been shown to protect dopaminergic neurons from oxidative stress and apoptosis.
Propiedades
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-N-methylprop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h1,4-5,11H,6-10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFVPGNAVYVQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1CCC=CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928014 | |
| Record name | N-[(Cyclohex-3-en-1-yl)methyl]-N-methylprop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13324-59-9 | |
| Record name | 3-Cyclohexene-1-methylamine, N-methyl-N-2-propynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013324599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(Cyclohex-3-en-1-yl)methyl]-N-methylprop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



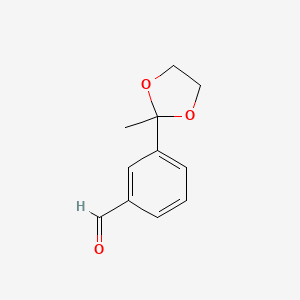
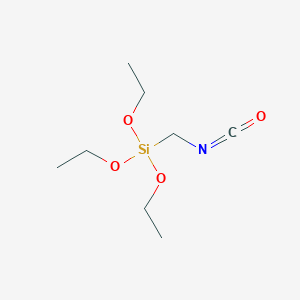
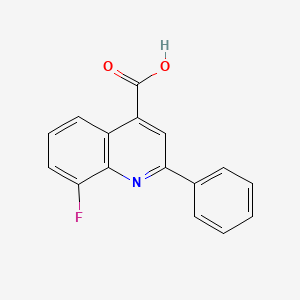
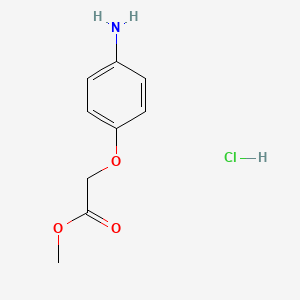
![2-(2-Methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B3046901.png)
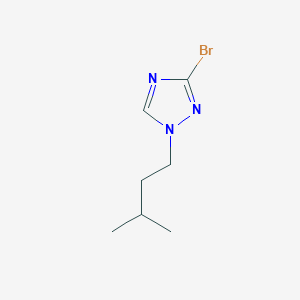
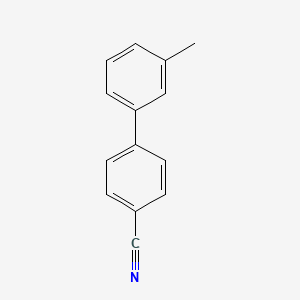

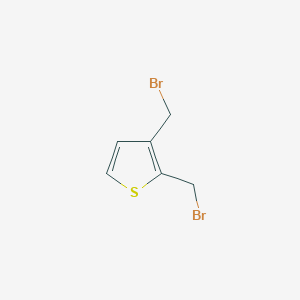
![2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B3046913.png)
![3-(3-Chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3046914.png)
